Methyl 4-(5-pentyl-1,2-oxazol-3-YL)benzoate
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Overview
Description
Methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate typically involves the reaction of 4-(5-pentyl-1,2-oxazol-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
Methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate
- Methyl 4-(1,3-oxazol-5-yl)benzoate
- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
Uniqueness
Methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
835594-25-7 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate |
InChI |
InChI=1S/C16H19NO3/c1-3-4-5-6-14-11-15(17-20-14)12-7-9-13(10-8-12)16(18)19-2/h7-11H,3-6H2,1-2H3 |
InChI Key |
AZDMZOMKPIMCQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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